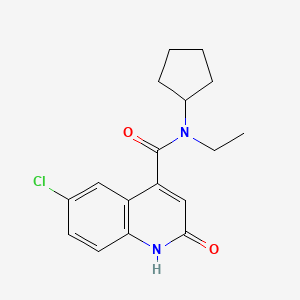![molecular formula C17H21ClN2O2 B7574146 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of fungal and bacterial cells.
Biochemical and Physiological Effects:
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, fungal cells, and bacterial cells. It has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole in lab experiments is its potential use in the treatment of various diseases. It has also been found to have low toxicity, making it a safer option for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole. One direction is to further study its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research can be done to improve its solubility in water for easier use in lab experiments.
In conclusion, 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
合成法
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole can be synthesized using different methods. One of the methods involves the reaction of 4-chlorobenzaldehyde, 2-methylpropanal, and hydrazine hydrate in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorophenylacetic acid in the presence of phosphorus oxychloride and pyridine to obtain 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole.
科学的研究の応用
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. It has been found to have potential anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
5-[4-(4-chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12(2)11-15-19-16(22-20-15)17(7-9-21-10-8-17)13-3-5-14(18)6-4-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQRHGODJDYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2(CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574067.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)
![2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
![3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7574115.png)
![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B7574124.png)

![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7574149.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)